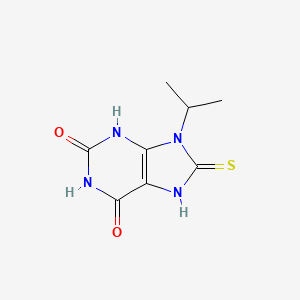![molecular formula C18H21NOS B13999993 N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide CAS No. 64872-85-1](/img/structure/B13999993.png)
N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is a chemical compound with the molecular formula C18H21NOS It is known for its unique structure, which includes a phenylthio group attached to a butyl chain, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- typically involves the reaction of 2-(phenylthio)butylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise control of reaction parameters and the use of purification techniques such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the acetamide group.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide,2-(phenylthio)-: A related compound with a similar structure but different functional groups.
N-[1-(2,5-dimethylphenyl)ethyl]-2-(phenylthio)acetamide: Another compound with a phenylthio group and acetamide group, but with different substituents.
Uniqueness
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is unique due to its specific combination of functional groups and the length of the butyl chain
Propriétés
Numéro CAS |
64872-85-1 |
|---|---|
Formule moléculaire |
C18H21NOS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21NOS/c1-3-9-18(21-15-10-5-4-6-11-15)16-12-7-8-13-17(16)19-14(2)20/h4-8,10-13,18H,3,9H2,1-2H3,(H,19,20) |
Clé InChI |
STZWZYQKWDYTEP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1NC(=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)




![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)



